(S)-2-acetamido-4,4,4-trifluorobutanoic acid
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Overview
Description
(S)-2-acetamido-4,4,4-trifluorobutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group and three fluorine atoms attached to the butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-acetamido-4,4,4-trifluorobutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4,4,4-trifluorobutanal.
Formation of the Acetamido Group: The acetamido group is introduced through a reaction with acetic anhydride in the presence of a base, such as pyridine.
Formation of the Amino Acid Backbone: The amino acid backbone is formed through a series of reactions, including the addition of ammonia or an amine to the intermediate compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and efficiency while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-acetamido-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, amines, and substituted trifluoromethyl compounds.
Scientific Research Applications
(S)-2-acetamido-4,4,4-trifluorobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (S)-2-acetamido-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme structure. Additionally, it can interact with cellular pathways involved in signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
(S)-2-acetamido-3,3,3-trifluoropropanoic acid: Similar structure but with one less carbon atom in the backbone.
(S)-2-acetamido-4,4,4-trifluoropentanoic acid: Similar structure but with one more carbon atom in the backbone.
(S)-2-acetamido-4,4,4-trifluorobutanoic acid derivatives: Compounds with modifications to the acetamido or trifluoromethyl groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and fluorine atoms, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H8F3NO3 |
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Molecular Weight |
199.13 g/mol |
IUPAC Name |
(2S)-2-acetamido-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C6H8F3NO3/c1-3(11)10-4(5(12)13)2-6(7,8)9/h4H,2H2,1H3,(H,10,11)(H,12,13)/t4-/m0/s1 |
InChI Key |
BCCRZHTXNJUSFS-BYPYZUCNSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC(F)(F)F)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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